Enzymatic Regioselective Synthesis of DAU
Under optimized biocatalytic conditions (alcohol/substrate molar ratio = 120, substrate/biocatalyst mass ratio = 6.16, 22 h reaction time), Candida antarctica lipase B (CALB) immobilized on Novozym 435 catalyzes the regioselective alcoholysis of 2',3',5'-tri-O-acetyluridine (TAU) to yield 2',3'-di-O-acetyluridine (DAU) with 92% selectivity [1]. This enzymatic route exploits the inverse orientation of TAU in the active site at high ethanol concentrations, a binding mode not accessible to other acetylated uridine derivatives, enabling exclusive DAU formation while preserving the 5'-acetyl group intact.
| Evidence Dimension | Reaction yield and selectivity for DAU synthesis |
|---|---|
| Target Compound Data | 92% yield of DAU |
| Comparator Or Baseline | 2',3',5'-tri-O-acetyluridine (TAU) as starting material |
| Quantified Difference | 92% conversion to DAU with high regioselectivity; non-CALB-catalyzed hydrolysis yields mixtures of mono-, di-, and tri-acetylated species |
| Conditions | Novozym 435 (immobilized CALB), alcohol/substrate molar ratio = 120, substrate/biocatalyst mass ratio = 6.16, 22 h reaction time, ethanol as alcohol source |
Why This Matters
The documented 92% enzymatic yield provides a validated, reproducible route to DAU that is not achievable with other acetylated uridine analogs, directly impacting synthetic efficiency and cost-of-goods in large-scale nucleoside chemistry applications.
- [1] Gudiño, E. D., Iglesias, L. E., & Ferreira, M. L. (2024). A rational approach to the regioselective deacetylation of 2′,3′,5′-tri-O-acetyluridine by Novozym 435 catalysed alcoholysis. Biocatalysis and Biotransformation. Advance online publication. Retrieved from https://ri.conicet.gov.ar/handle/11336/243530 View Source
